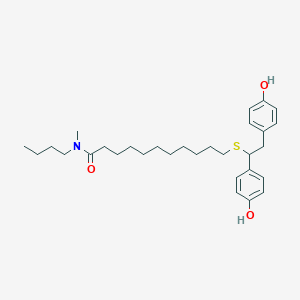
1-Yodo-1H,1H,2H,2H-perfluorotetradecane
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane is a useful research compound. Its molecular formula is C14H4F25I and its molecular weight is 774.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de bipiridinas fluoradas
Este compuesto se utiliza en la síntesis de 2,2′-bipiridinas con grupos alquilo fluorados. Estas bipiridinas son ligandos importantes en química de coordinación y tienen aplicaciones en catálisis y ciencia de materiales .
Monocapas autoensambladas (SAM)
1-Yodo-1H,1H,2H,2H-perfluorotetradecane: se puede utilizar para crear propanotioles perfluorados terminalmente, que son clave en el estudio de monocapas autoensambladas. Las SAM tienen implicaciones significativas en la nanotecnología para crear superficies funcionales .
Investigación de contaminantes orgánicos persistentes (POP)
El compuesto se ha identificado como un POP y figura en la lista de productos químicos de alto volumen de producción (HPVC). La investigación sobre los POP es crucial para comprender su impacto ambiental y desarrollar métodos para su eliminación o gestión .
Estudio de orgánicos bioacumulativos
Sirve como material de referencia para identificar nuevos orgánicos persistentes y bioacumulativos entre los productos químicos del comercio. Esto es vital para la vigilancia ambiental y los fines regulatorios .
Bloques de construcción fluorados
Como yoduro fluorado, actúa como un bloque de construcción en la síntesis orgánica, particularmente en la creación de compuestos fluorados altamente estables e inertes utilizados en varias aplicaciones industriales .
Recubrimiento de superficie hidrófobo
Debido a su naturaleza perfluorada, puede impartir propiedades hidrófobas cuando se utiliza como agente de recubrimiento. Esta aplicación es beneficiosa para crear superficies repelentes al agua .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the preparation of terminally perfluorinated propanethiols in the study of self-assembled monolayers (fsams) .
Mode of Action
It is known that the compound can be useful in the preparation of 2,2′-bipyridines featuring fluorinated alkyl groups .
Result of Action
It is known that the compound can be useful in identifying new persistent and bioaccumulative organics among chemicals in commerce .
Análisis Bioquímico
Biochemical Properties
1-Iodo-1H,1H,2H,2H-perfluorotetradecane plays a significant role in biochemical reactions, particularly in the modification of surface properties. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its reactive iodo group. This interaction often leads to the formation of self-assembled monolayers on different substrates, providing hydrophobic and oleophobic characteristics to surfaces . The perfluorinated chain of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane also interacts with lipid membranes, influencing their fluidity and permeability .
Cellular Effects
The effects of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane on various types of cells and cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrophobic nature of the perfluorinated chain can disrupt lipid bilayers, affecting membrane-bound proteins and receptors . Additionally, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane has been shown to modulate the activity of certain enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane exerts its effects through various binding interactions with biomolecules. The iodo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The perfluorinated chain can integrate into lipid membranes, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to 1-Iodo-1H,1H,2H,2H-perfluorotetradecane can result in persistent changes in cellular function, including alterations in membrane integrity and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response . High doses of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane can lead to cellular toxicity, including membrane disruption and enzyme inhibition .
Metabolic Pathways
1-Iodo-1H,1H,2H,2H-perfluorotetradecane is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit certain enzymes involved in lipid metabolism, leading to changes in lipid composition and distribution within cells . The perfluorinated chain of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane can also affect the activity of enzymes involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . This localization can influence the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane is primarily within lipid membranes and organelles . The compound’s perfluorinated chain and iodo group facilitate its integration into membrane structures, where it can modulate membrane properties and protein function . Additionally, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane may undergo post-translational modifications that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4F25I/c15-3(16,1-2-40)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLDZXWSFMBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4F25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067535 | |
| Record name | 1-Iodo-1H,1H,2H,2H-perfluorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30046-31-2 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30046-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorotetradecyliodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030046312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodo-1H,1H,2H,2H-perfluorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROLAURYLETHYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Y1907HS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


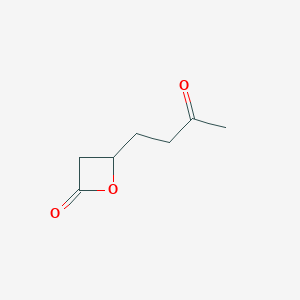
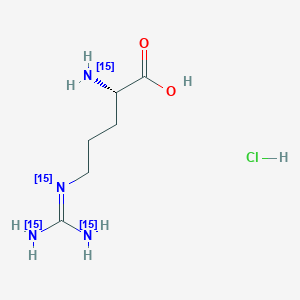

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
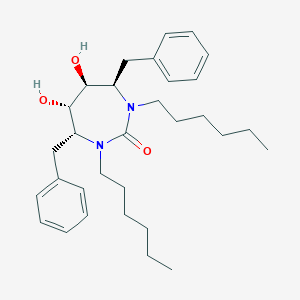
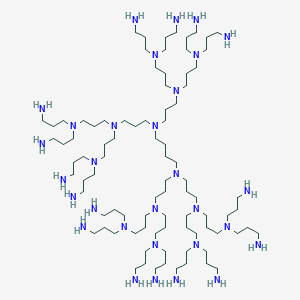

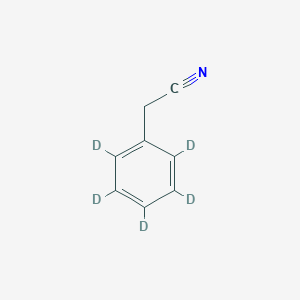
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B120894.png)
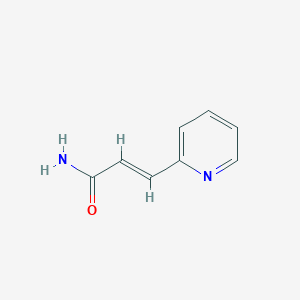
![(3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B120900.png)
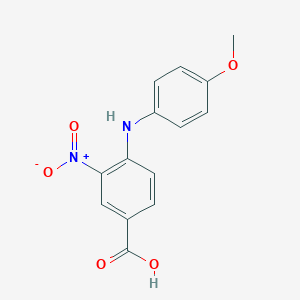
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
